An In-depth Technical Guide to the Physicochemical Properties of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone , a key intermediate in the synthesis of synthetic cannabinoids.[1][2][3][4] Understanding these properties is paramount for its handling, characterization, and application in research and development, particularly in the fields of medicinal chemistry and forensic science. This document synthesizes available experimental data with predictive models and established analytical protocols to offer a holistic view of this compound's behavior.
Compound Identity and Structure
-
Chemical Name: 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone
-
CAS Number: 1096914-22-5[2]
-
Molecular Formula: C₁₆H₁₂ClNO[2]
-
Molecular Weight: 269.7 g/mol [2]
-
Chemical Structure:
Structure of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone. Source: PubChem CID 43339254[5]
The molecular architecture features an indole ring system, a cornerstone of many biologically active compounds, linked to a 2-chlorophenyl ethanone moiety. This structure confers a unique combination of polarity and lipophilicity, which dictates its physicochemical profile.
Core Physicochemical Parameters
A thorough understanding of the fundamental physicochemical properties is critical for predicting the compound's behavior in various experimental settings, from synthetic reactions to biological assays.
| Property | Experimental Value | Predicted Value | Methodological Notes |
| Melting Point | 222 - 224 °C | - | Determined for the crystalline solid form. |
| Boiling Point | Not available | ~503.5 °C | Prediction based on computational models. Experimental determination may be challenging due to potential thermal decomposition. |
| logP (Octanol/Water Partition Coefficient) | Not available | 4.2 | This predicted value suggests significant lipophilicity, indicating preferential partitioning into non-polar environments. |
| pKa (Acid Dissociation Constant) | Not available | Indole N-H: ~16-17 | The indole N-H proton is weakly acidic. The ketone moiety does not possess a readily ionizable proton. |
In-Depth Discussion and Rationale
Melting Point: The high experimental melting point of 222-224 °C is indicative of a stable crystalline lattice structure. The planarity of the indole and chlorophenyl rings, coupled with potential intermolecular hydrogen bonding involving the indole N-H and the carbonyl oxygen, likely contributes to strong crystal packing forces. This high melting point suggests good thermal stability at ambient temperatures.
Lipophilicity (logP): The predicted logP of 4.2 signifies that 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone is a highly lipophilic molecule. This is a critical parameter in drug development as it influences membrane permeability, solubility in biological fluids, and potential for non-specific binding. The presence of the aromatic rings and the chloro-substituent are the primary contributors to its lipophilic character.
Acidity (pKa): The most acidic proton is the one attached to the indole nitrogen. Indole itself has a pKa of approximately 16-17, and the electron-withdrawing effect of the 3-acyl group in the target molecule would be expected to slightly increase its acidity (lower the pKa). However, it remains a very weak acid. This property is crucial for understanding its behavior in different pH environments and for designing appropriate extraction and purification protocols.
Solubility Profile
The solubility of a compound is a critical factor in its synthesis, purification, formulation, and biological testing.
| Solvent Class | Solvent | Experimental Solubility | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 20 mg/mL[2] | High | Excellent hydrogen bond acceptor and high polarity effectively solvate the indole moiety.[1] |
| N,N-Dimethylformamide (DMF) | 20 mg/mL[2] | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions.[1] | |
| Acetonitrile (ACN) | Not available | Moderate | Polar nature and ability to accept hydrogen bonds suggest good solubility.[1] | |
| Polar Protic | Methanol (MeOH) | Not available | Moderate to High | Capable of both donating and accepting hydrogen bonds, facilitating the dissolution of the indole.[1][6] |
| Ethanol (EtOH) | Not available | Moderate | Similar to methanol but slightly less polar, which may slightly reduce solubility.[1][7] | |
| Non-Polar | Dichloromethane (DCM) | Not available | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility.[1] |
| Toluene | Not available | Low to Moderate | Aromatic nature can interact with the indole and chlorophenyl rings, but polarity differences may limit high solubility.[1] | |
| Hexanes | Not available | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure.[1] | |
| Aqueous | Water | Not available | Very Low | The high lipophilicity (predicted logP of 4.2) and lack of significant ionizable groups at physiological pH suggest very poor aqueous solubility.[8] |
Expert Insights on Solubility: The experimental data in DMSO and DMF confirm its good solubility in polar aprotic solvents, which is expected for a molecule with both hydrogen bond accepting (carbonyl) and donating (N-H) capabilities. The predicted moderate to high solubility in alcohols like methanol and ethanol is also logical. For non-polar solvents, while the aromatic rings contribute to some van der Waals interactions, the polarity of the ketone and the indole N-H group will limit high solubility. The very low predicted aqueous solubility is a key consideration for any biological assays, likely necessitating the use of co-solvents like DMSO.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone.
Mass Spectrometry
-
Experimental Data: A Certificate of Analysis reports an M+H peak at m/z 270.3, which corresponds to the protonated molecule [C₁₆H₁₂ClNO + H]⁺.
-
Expected Fragmentation Pattern: Under electron ionization (EI), the fragmentation of this molecule is expected to proceed through several characteristic pathways:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is a common fragmentation pathway for ketones. This would lead to the formation of an acylium ion.
-
Loss of Functional Groups: Fragmentation may involve the loss of the chlorine atom or the entire chlorophenyl group.
-
Rearrangements: McLafferty-type rearrangements are possible if the alkyl chain length allows, though less likely in this specific structure.
-
The fragmentation pattern will be crucial for distinguishing it from structural isomers.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not widely available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.[11][12][13][14][15]
-
¹H NMR:
-
Indole N-H: A broad singlet is expected in the downfield region (typically > 8 ppm), characteristic of an indole N-H proton.
-
Aromatic Protons: A complex series of multiplets would be observed in the aromatic region (approximately 7-8.5 ppm) corresponding to the protons on the indole and 2-chlorophenyl rings.
-
Methylene Protons (-CH₂-): A singlet is expected for the two methylene protons, likely in the range of 4-5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon would appear as a singlet at a significantly downfield chemical shift (typically > 190 ppm).
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (approximately 110-140 ppm).
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected in the aliphatic region.
-
UV-Vis Spectroscopy
The UV-Vis spectrum of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone in a solvent like methanol is expected to show characteristic absorbance bands. The indole chromophore typically exhibits two main absorption bands, one around 270-290 nm and a weaker one at longer wavelengths.[16][17][18][19][20] The presence of the 3-acyl group, which extends the conjugation, is expected to cause a bathochromic (red) shift in these absorption maxima.
Experimental Protocols
The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Determination of Melting Point
This protocol is based on the capillary method, a standard and reliable technique for determining the melting point of a crystalline solid.
Caption: Workflow for Melting Point Determination.
-
Sample Preparation:
-
Ensure the sample of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone is a finely ground powder to ensure uniform heat distribution.
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm.
-
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to approximately 20°C below the expected melting point (around 200°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
-
-
Data Analysis:
-
Repeat the measurement with fresh samples at least two more times to ensure reproducibility.
-
Report the average melting point range. A narrow range (1-2°C) is indicative of high purity.
-
Determination of logP (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient.
Caption: Workflow for logP Determination.
-
System Preparation:
-
Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.
-
Prepare a stock solution of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone in a solvent miscible with both phases (e.g., acetonitrile).
-
-
Partitioning:
-
In a vessel, combine a known volume of the water-saturated n-octanol and n-octanol-saturated water.
-
Add a small, known amount of the compound's stock solution.
-
Shake the mixture vigorously for a sufficient time to allow for equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Determination of pKa (Potentiometric Titration)
This protocol outlines the potentiometric titration method for determining the acid dissociation constant.
Caption: Workflow for pKa Determination.
-
Preparation:
-
Dissolve a known amount of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone in a suitable solvent system. Due to its low aqueous solubility, a co-solvent system such as water/methanol may be necessary.
-
Calibrate a pH meter using standard buffer solutions.
-
-
Titration:
-
Immerse the calibrated pH electrode in the sample solution.
-
incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) to the sample solution.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the curve.
-
The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
-
Conclusion
The physicochemical properties of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone are dictated by its unique chemical structure. Its high melting point and lipophilicity, coupled with its solubility in polar aprotic solvents, are key characteristics that inform its handling, purification, and potential applications. This guide provides a foundational understanding of these properties, grounded in available experimental data and established analytical methodologies, to support further research and development involving this important chemical entity.
References
-
Indole - Solubility of Things. (URL: [Link])
-
Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchGate. (URL: [Link])
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (URL: [Link])
-
On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - RSC Publishing. (URL: [Link])
-
2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone - PubChem. (URL: [Link])
-
Supporting information - The Royal Society of Chemistry. (URL: [Link])
-
UV − visible absorption spectra of indole-3-acetaldehyde,... | Download Scientific Diagram. (URL: [Link])
-
UV-VIS absorption maxima of compounds 3a-c. - ResearchGate. (URL: [Link])
-
2-(2-chlorophenyl)-1-(2-methyl-1-pentyl-1H-indol-3-yl)ethanone - PubChem. (URL: [Link])
-
2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone | C16H12ClNO | CID 43339254 - PubChem. (URL: [Link])
-
Table 1. Summary of experimentally obtained UV/Vis absorption maxima (spectra are measured in methanol) and calculated UV/Vis absorption maxima (spectra are calculated in vacuo) using B3LYP and Hartree Fock theory after optimization at the 6-31G* level. The numbers in between rows are the differences between absorption maxima for the respective - SciSpace. (URL: [Link])
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies - ACG Publications. (URL: [Link])
-
1 - Supplementary Information. (URL: [Link])
-
NMR Assignments for 2-Ethyl-Indanone Chad Austin Service and Peter F. Flynn Department of Chemistry, University of Utah, Salt La. (URL: [Link])
-
Chemical Properties of Ethanone, 1-(2-chlorophenyl)- (CAS 2142-68-9) - Cheméo. (URL: [Link])
-
6.2: Fragmentation - Chemistry LibreTexts. (URL: [Link])
-
Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (URL: [Link])
-
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (URL: [Link])
-
Ethanone, 1-(2-chlorophenyl)- - the NIST WebBook. (URL: [Link])
-
UV-Visible Spectroscopy - MSU chemistry. (URL: [Link])
-
Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach - Semantic Scholar. (URL: [Link])
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. (URL: [Link])
-
Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed. (URL: [Link])
-
2.3: UV-Visible Spectroscopy of Organic Compounds - Chemistry LibreTexts. (URL: [Link])
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (URL: [Link])
-
1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one | C22H17ClN2O3 | CID - PubChem. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone | C16H12ClNO | CID 43339254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. acgpubs.org [acgpubs.org]
- 14. minio.scielo.br [minio.scielo.br]
- 15. chemistry.utah.edu [chemistry.utah.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Table 1. Summary of experimentally obtained UV/Vis absorption maxima (spectra are measured in methanol) and calculated UV/Vis absorption maxima (spectra are calculated in vacuo) using B3LYP and Hartree Fock theory after optimization at the 6-31G* level. The numbers in between rows are the differences between absorption maxima for the respective compound pairs. (2015) [scispace.com]
- 19. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
